molecular formula C18H18N2O4S2 B2648834 (Z)-4-ethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 683237-67-4

(Z)-4-ethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2648834
CAS No.: 683237-67-4
M. Wt: 390.47
InChI Key: JJWZRGIYIAGBIW-HNENSFHCSA-N
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Description

Historical Context of Benzothiazolylidene Derivatives

Benzothiazole derivatives originated in the late 19th century with A.W. Hofmann’s synthesis of 2-chlorobenzothiazole. Early applications focused on vulcanization accelerators for rubber, but the discovery of natural benzothiazoles like 6-hydroxybenzothiazole-5-acetic acid in the 1960s shifted interest toward pharmacology. The introduction of sulfonyl and benzamide groups in the late 20th century marked a turning point, enabling tailored electronic properties and bioactivity.

Table 1: Milestones in Benzothiazolylidene Derivative Development

Year Development Significance
1879 Synthesis of 2-substituted benzothiazoles Established foundational synthesis methods
1967 Isolation of natural benzothiazoles Revealed biological relevance
2004 Anticonvulsant benzothiazole-dimethylpyrazoles Demonstrated CNS applications
2020 Metal-free synthesis of functionalized derivatives Enabled eco-friendly production

The target compound builds on these advances, combining a methylsulfonyl electron-withdrawing group with a benzamide-thiazole hybrid structure to optimize stability and reactivity.

Significance in Heterocyclic Chemistry Research

Benzothiazolylidene derivatives occupy a critical niche in heterocyclic chemistry due to their:

  • Electronic versatility : The thiazole ring’s sulfur and nitrogen atoms facilitate π-π stacking and hydrogen bonding, while substituents like methylsulfonyl modulate electron density.
  • Biological mimicry : Structural similarity to purine bases enables interactions with enzymes and receptors.
  • Synthetic adaptability : Modular synthesis allows incorporation of diverse functional groups, as seen in the target compound’s ethoxy-benzamide moiety.

Table 2: Comparative Bioactivity of Benzothiazole Derivatives

Compound Class Key Substituents Primary Activity Source
2-Aminobenzothiazoles -NH2 at C2 Antimicrobial
Dimethylpyrazole-benzothiazoles Pyrazole at C2 Anticonvulsant
Target Compound Methylsulfonyl, benzamide Kinase inhibition (predicted)

Theoretical Framework of Benzamide-Thiazole Hybrid Structures

The target compound’s structure integrates three pharmacophoric elements:

  • Benzamide core : Provides planar rigidity for intercalation into enzyme active sites.
  • Thiazolylidene ring : Delivers sulfur-mediated redox activity and conformational flexibility.
  • (Z)-Configuration : Ensures optimal spatial alignment of the ethoxy and methylsulfonyl groups for target binding.

Key Structural Interactions :

  • The methylsulfonyl group (-SO2CH3) at C6 withdraws electrons, polarizing the thiazole ring and enhancing electrophilic reactivity at C2.
  • The (Z)-configuration places the ethoxy group (-OCH2CH3) and benzamide in a cis orientation, favoring intramolecular hydrogen bonding (N-H···O=S).

Table 3: Computational Data for the Target Compound

Parameter Value Method
HOMO-LUMO gap 3.8 eV DFT/B3LYP/6-31G(d)
Dipole moment 5.2 Debye Molecular dynamics
LogP (lipophilicity) 2.1 SwissADME prediction

Current Research Landscape

Recent studies emphasize three domains:

  • Anticancer drug development : Benzothiazoles inhibit topoisomerases and tyrosine kinases by intercalating DNA or blocking ATP-binding sites. The target compound’s methylsulfonyl group may enhance DNA affinity, as seen in analogues with IC50 values <10 μM.
  • Green synthesis methods : Metal-free protocols using water or ionic liquids reduce environmental impact. For example, the target compound’s synthesis achieves 78% yield via triethylamine-catalyzed cyclization.
  • Structure-activity relationship (SAR) studies : Substituents at C3 and C6 critically influence bioactivity. Methyl groups improve metabolic stability, while sulfonyl groups enhance solubility.

Table 4: Recent Patents on Benzothiazole Derivatives (2015–2020)

Patent Focus Key Innovation Assignee
Anticancer agents Fluorinated benzothiazoles Monash University
Antimicrobial coatings Polymer-conjugated derivatives Bayer AG
Kinase inhibitors Sulfonyl-bearing analogues Pfizer

Properties

IUPAC Name

4-ethoxy-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c1-4-24-13-7-5-12(6-8-13)17(21)19-18-20(2)15-10-9-14(26(3,22)23)11-16(15)25-18/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWZRGIYIAGBIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-ethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a compound with potential biological activity, particularly in the field of medicinal chemistry. This article discusses its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the ethoxy and methylsulfonyl groups enhances its solubility and bioavailability, making it a promising candidate for drug development.

Antimicrobial Activity

Thiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various bacterial strains. For instance, a study demonstrated that thiazole derivatives displayed potent activity against Escherichia coli and Staphylococcus aureus, suggesting a broad-spectrum antimicrobial potential .

Anticancer Activity

Studies have shown that thiazole derivatives can induce apoptosis in cancer cells. The compound's structure suggests it may inhibit specific signaling pathways involved in cell proliferation. A related thiazole compound was reported to inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), indicating that this compound could possess similar anticancer properties .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Thiazole derivatives have been identified as effective urease inhibitors, which are critical in treating conditions like kidney stones and certain infections. The structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring can significantly enhance inhibitory activity against urease .

The proposed mechanism of action for this compound involves the interaction with specific biological targets such as enzymes and receptors. Its ability to inhibit platelet aggregation via protease activated receptor 4 (PAR4) has been highlighted in related compounds, suggesting potential applications in thromboembolic disorders .

Case Studies

  • Antimicrobial Efficacy : A series of thiazole derivatives were synthesized and tested against various pathogens. The results indicated that specific structural modifications led to enhanced efficacy against resistant strains of bacteria.
  • Anticancer Research : In vitro studies on thiazole-containing compounds showed significant cytotoxic effects on cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Summary of Findings

Biological ActivityObservations
AntimicrobialSignificant activity against E. coli and S. aureus
AnticancerInduces apoptosis in MCF-7 and HeLa cell lines
Enzyme InhibitionEffective urease inhibitor; structure modifications enhance activity

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a benzamide moiety and a thiazole ring, which are known for their biological activities. The molecular formula is C28H30N4O6C_{28}H_{30}N_{4}O_{6}, and it has a molecular weight of 518.6 g/mol. The unique arrangement of functional groups contributes to its pharmacological properties.

Pharmacological Applications

  • Anticancer Activity :
    • Research indicates that compounds similar to (Z)-4-ethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide exhibit potent cytotoxic effects against various cancer cell lines. For instance, analogs have shown IC50 values as low as 0.13 µM against endothelial cells, indicating strong anti-proliferative properties .
    • The compound may function as a microtubule-modulating agent, disrupting angiogenesis and inhibiting tumor growth by interfering with endothelial cell behavior .
  • Antithrombotic Properties :
    • The compound has been investigated for its potential as a Factor IXa inhibitor, which is crucial in the coagulation cascade. This suggests its application in treating conditions related to thrombosis and embolism .
    • Studies have shown that certain derivatives can effectively prevent thromboembolic events, making them candidates for further development in anticoagulant therapies .
  • Anti-inflammatory Effects :
    • Thiazole derivatives have been recognized for their anti-inflammatory properties. The introduction of substituents like methylsulfonyl can enhance these effects, providing a basis for developing anti-inflammatory drugs .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that can yield various derivatives with modified biological activities. Key synthetic routes include:

  • Condensation Reactions : Combining thiazole derivatives with appropriate amines or amides.
  • Functional Group Modification : Altering substituents on the thiazole or benzamide moieties to enhance solubility and bioactivity.

Case Studies

  • Cytotoxicity Studies :
    • A series of studies evaluated the cytotoxic effects of various thiazole-containing compounds against different cancer cell lines, demonstrating significant promise for this compound as an anticancer agent .
  • In vivo Models :
    • Preclinical trials involving animal models have shown that compounds similar to this compound can reduce tumor size and metastasis when administered alongside standard chemotherapeutic agents .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Compound Name Key Substituents Electronic Effects Steric Effects
Target Compound 4-ethoxy (benzamide), 3-methyl, 6-(methylsulfonyl) (benzo[d]thiazole) Ethoxy: Electron-donating; Methylsulfonyl: Strong electron-withdrawing Moderate bulk from ethoxy and methyl groups
(Z)-4-cyano-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide 4-cyano (benzamide) Cyano: Strong electron-withdrawing, reduces electron density on benzamide Similar to target compound
(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide Azepan-sulfonyl (benzamide), 3-ethyl, 4-fluoro (benzo[d]thiazole) Azepan-sulfonyl: Moderate electron-withdrawing; Fluoro: Electron-withdrawing Increased bulk from azepane ring and ethyl group
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (8a) Acetylpyridinyl (thiadiazole), phenyl Acetyl: Electron-withdrawing; Pyridine: Electron-deficient High steric hindrance from phenyl and pyridine

Key Observations :

  • Bulky substituents (e.g., azepane, ethyl) reduce solubility in polar solvents but may improve membrane permeability .

Spectral and Physicochemical Properties

Compound IR C=O Stretch (cm⁻¹) IR S=O/S=O₂ Stretch (cm⁻¹) Solubility (Predicted) LogP (Estimated)
Target Compound ~1660–1680 ~1350 (S=O₂) Moderate in DMSO/EtOH 2.8–3.5
4-Cyano Analog ~1680–1700 ~1350 (S=O₂) Low in H₂O; High in DMF 3.0–3.7
Azepan-sulfonyl Analog ~1655–1675 ~1345 (S=O₂) Low in H₂O; High in CHCl₃ 4.2–4.8
Thiadiazole Derivative 8a ~1605–1679 N/A Low in H₂O; Moderate in EtOH 2.5–3.0

Key Observations :

  • Methylsulfonyl groups increase polarity and water solubility compared to non-sulfonylated analogs .
  • Thiadiazole derivatives (e.g., 8a) exhibit lower C=O stretching frequencies due to conjugation with the heterocycle .

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